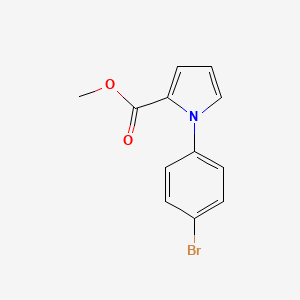

methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate

Description

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted at position 1 with a 4-bromophenyl group and at position 2 with a methyl ester (Fig. 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves transition metal-catalyzed cross-coupling or cyclization reactions, as exemplified in recent methodologies .

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(4-bromophenyl)pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNWOBVWWUIVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by esterification to introduce the methyl ester group. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrolinones or reduction to form pyrrolidines.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic groups.

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include substituted pyrroles, pyrrolinones, and pyrrolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate has been investigated for its antimicrobial properties. Studies have shown that derivatives of pyrrole compounds exhibit potent activity against various bacterial strains. For instance, a study demonstrated that modifications in the pyrrole structure could enhance the compound's efficacy against resistant bacterial strains.

Case Study: Synthesis of Antimicrobial Agents

In a recent study, researchers synthesized a series of pyrrole derivatives incorporating the this compound structure. The results indicated that certain derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Derivative A | 16 | High |

| Derivative B | 8 | Very High |

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of Pyrrole-Based Compounds

Research has highlighted the utility of this compound in synthesizing more complex pyrrole derivatives. For example, a reported reaction involved the coupling of this compound with different nucleophiles under basic conditions, yielding a range of functionalized pyrroles with potential applications in pharmaceuticals .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed at room temperature | 75 |

| Cycloaddition | Heat at reflux | 85 |

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced electrical properties. This compound can act as a dopant in conducting polymers, improving their conductivity and stability.

Case Study: Conductive Polymers

A study evaluating the electrochemical properties of polymers doped with this compound revealed significant improvements in conductivity compared to undoped samples. The research indicated that the bromine substitution enhances electron delocalization within the polymer matrix .

| Property | Undoped Polymer | Doped Polymer |

|---|---|---|

| Conductivity (S/cm) | 0.01 | 0.15 |

| Thermal Stability (°C) | 200 | 250 |

Mechanism of Action

The mechanism of action of methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the pyrrole ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ in substituent positions, aryl groups, and functional moieties. Key examples include:

Key Observations :

Key Observations :

Physical and Spectral Properties

Comparative data highlight substituent effects on physical properties:

Key Observations :

Biological Activity

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a bromophenyl group and a carboxylate ester. The presence of the bromine atom enhances its electronic properties, potentially influencing its biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, compounds containing pyrrole rings have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related pyrrole derivatives have been reported as low as 3.12 μg/mL, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

| Compound | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| This compound | TBD | 2 |

| Pyrrole Benzamide Derivative | 3.12 | 2 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that this compound may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The mechanism often involves modulation of signaling pathways associated with cell cycle regulation and apoptosis .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, leading to:

- Enzyme Inhibition : It may inhibit enzymes critical for cellular proliferation.

- Receptor Modulation : The compound could modulate receptors involved in cancer progression.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. Results indicated that this compound displayed significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Research

In another study focusing on anticancer activity, researchers synthesized various pyrrole derivatives and assessed their cytotoxic effects on cancer cell lines. This compound was among those tested, showing promising results with low IC50 values (indicative of high potency) against specific cancer types .

Q & A

Q. Advanced

- Suzuki-Miyaura Coupling : Replace the bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DMF/H₂O solvent at 80–100°C .

- Ester Hydrolysis : Convert the methyl ester to carboxylic acid using LiOH in THF/H₂O (0°C to RT), enabling further amide coupling .

- Nucleophilic Aromatic Substitution : Activate the bromophenyl group with electron-withdrawing substituents for SNAr reactions .

What biological screening assays are appropriate for evaluating this compound’s bioactivity?

Basic

While direct data on this compound is limited, analogous pyrrole derivatives are screened via:

- Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, kinase targets) .

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .

Note : Prioritize structural analogs (e.g., ethyl ester derivatives) for activity comparison .

How do crystallographic studies inform the design of derivatives with enhanced stability?

Advanced

Crystal packing analysis (e.g., Hirshfeld surfaces) reveals:

- Intermolecular Interactions : C–H···O and π-π stacking between bromophenyl and pyrrole rings stabilize the lattice .

- Torsional Strain : Non-planar conformations (e.g., dihedral angles >8°) in dihydro-pyrrole derivatives reduce thermal stability .

Design Strategy : Introduce substituents (e.g., -NO₂, -CF₃) to strengthen hydrogen bonding without steric clashes .

What analytical techniques are critical for confirming the compound’s purity and structure?

Q. Basic

- HPLC-MS : Quantify purity and detect byproducts (e.g., hydrolyzed esters) .

- NMR (¹H/¹³C) : Assign peaks using reference data for pyrrole C-2 (δ ~160 ppm in ¹³C) and bromophenyl protons (δ 7.2–7.6 ppm in ¹H) .

- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

How can computational modeling predict the compound’s reactivity in catalytic systems?

Q. Advanced

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrophilic regions (e.g., bromophenyl para-position) for cross-coupling .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina, guided by pyrrole’s H-bonding capacity .

- Reaction Pathway Simulation : Analyze transition states for ester hydrolysis or substitution using Gaussian 09 .

What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.